4-(2-Bromopropyl)-2-methylquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H14BrN |
|---|---|
Molecular Weight |
264.16 g/mol |
IUPAC Name |
4-(2-bromopropyl)-2-methylquinoline |
InChI |
InChI=1S/C13H14BrN/c1-9(14)7-11-8-10(2)15-13-6-4-3-5-12(11)13/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
BBWSZQHORIYYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(C)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromopropyl 2 Methylquinoline and Analogues
Retrosynthetic Strategies for Construction of the Quinolone Core and its Substituents
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, we can map out a logical and efficient synthesis.
Disconnection Approaches at Key Structural Linkages
The primary disconnection points for 4-(2-bromopropyl)-2-methylquinoline involve the bonds that form the quinoline (B57606) core and the attachment of the substituents. The most logical disconnections are at the C-N and C-C bonds of the pyridine (B92270) ring fused to the benzene (B151609) ring. This leads to two main retrosynthetic pathways based on the classical quinoline syntheses.
A key disconnection can be made between the nitrogen atom and the C4 position, and between the C2 and C3 positions. This suggests an aniline (B41778) derivative and a β-dicarbonyl compound as precursors. Another important disconnection is at the C4-C(propyl) bond, which points towards a 4-substituted quinoline intermediate that can be further functionalized.
Identification of Accessible Precursors
Based on the disconnection approaches, several accessible precursors can be identified. For the quinoline core, substituted anilines are common starting materials. The 2-methyl group can be introduced using a precursor like ethyl acetoacetate. The 4-(2-bromopropyl) group can be retrosynthetically disconnected to a 4-propyl or 4-allylquinoline, which in turn can be derived from a 4-hydroxy or 4-chloroquinoline (B167314) intermediate.
Ultimately, the retrosynthetic analysis points towards the following readily available starting materials:
A substituted or unsubstituted aniline.
A β-ketoester, such as ethyl acetoacetate, to provide the C2-methyl and part of the pyridine ring.
Reagents for the formation and modification of the C4-substituent.
Direct Synthesis Routes to this compound
Direct synthesis routes aim to construct the target molecule from simple precursors in a convergent manner. The formation of the quinoline ring is the central part of these strategies.
Condensation Reactions for Quinolone Ring Formation
The formation of the quinoline ring is typically achieved through condensation reactions that involve the cyclization of an aniline derivative with a suitable carbonyl compound. Two of the most prominent methods are the Gould-Jacobs cyclization and the Conrad-Limpach synthesis. mdpi.com
The Gould-Jacobs reaction is a versatile method for synthesizing quinolines, particularly 4-hydroxyquinolines. wikipedia.org The reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative. jasco.ro The initial step is a Michael addition followed by the elimination of ethanol (B145695) to form an anilidomethylenemalonate intermediate. wikipedia.org This intermediate then undergoes a thermal cyclization at high temperatures to yield the 4-hydroxyquinoline (B1666331) core. wikipedia.orgjasco.ro
The general mechanism can be summarized as:
Nucleophilic attack of the aniline on the β-carbon of the malonic ester derivative.
Elimination of an ethoxy group.
A 6-electron electrocyclic ring-closing reaction.
Tautomerization to form the aromatic 4-hydroxyquinoline. wikipedia.org
The reaction is often carried out in high-boiling solvents like diphenyl ether or mineral oil to achieve the necessary high temperatures for cyclization. mdpi.com Microwave irradiation has also been employed to reduce reaction times and improve yields. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | High temperature (e.g., 250-300°C) | 4-Hydroxyquinoline-3-carboxylate | jasco.ro |
| Substituted Aniline | Acyl malonic ester | Thermal cyclization | 4-Hydroxy-3-acylquinoline | wikipedia.org |
Table 1: Examples of Gould-Jacobs Cyclisation Reactions
The Conrad-Limpach synthesis is another classical method for preparing 4-hydroxyquinolines. wikipedia.org This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.orgquimicaorganica.org The reaction conditions can be controlled to favor the formation of either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product). quimicaorganica.orgmdpi.com
For the synthesis of 4-hydroxyquinolines, the reaction is typically carried out at lower temperatures (around 140-160°C) to facilitate the initial formation of a Schiff base, which then cyclizes. wikipedia.orgnih.gov At higher temperatures (above 200°C), the aniline can react with the ester group of the β-ketoester, leading to a different cyclization pathway and the formation of 2-quinolones, a variation known as the Knorr quinoline synthesis. wikipedia.org
The use of high-boiling point solvents is also common in the Conrad-Limpach synthesis to achieve the required temperatures for the thermal cyclization. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Aniline | Ethyl acetoacetate | ~140-160°C | 2-Methyl-4-hydroxyquinoline | wikipedia.org |
| Substituted Aniline | β-Ketoester | High temperature (e.g., 250°C) | 4-Hydroxyquinoline derivative | mdpi.comnih.gov |
Table 2: Examples of Conrad-Limpach Synthesis
Following the formation of the 2-methyl-4-hydroxyquinoline core via the Conrad-Limpach synthesis, further steps would be required to introduce the 2-bromopropyl group at the 4-position. This would typically involve the conversion of the 4-hydroxy group to a better leaving group, such as a chloride, followed by a cross-coupling reaction to introduce a propyl or allyl group, and subsequent bromination.
Friedländer Reaction Approaches
The Friedländer synthesis is a cornerstone reaction in the formation of quinoline derivatives. wikipedia.org This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org The reaction proceeds through either an initial aldol (B89426) condensation followed by cyclization and dehydration or via the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction and elimination to yield the quinoline ring system. wikipedia.orgresearchgate.net
To generate a precursor for this compound, the Friedländer reaction can be employed to construct the 2-methylquinoline (B7769805) core. For instance, the reaction between a 2-aminoaryl ketone and a ketone with an α-methylene group can lead to polysubstituted quinolines. nih.gov The versatility of this reaction is enhanced by a variety of catalytic systems that can promote the cyclocondensation.
Post-Cyclisation Functionalization at the C-4 Position
Once the fundamental quinoline skeleton is assembled, subsequent reactions are necessary to introduce the specific 4-(2-bromopropyl) substituent. The functionalization of the quinoline ring, particularly at the C-4 position, presents unique challenges as this position is often less reactive compared to other sites on the heterocyclic ring. mdpi.comnih.gov Therefore, strategic post-cyclisation modifications are crucial for the synthesis of the target compound.
Introduction of the Bromopropyl Moiety
The direct introduction of a 2-bromopropyl group onto the C-4 position of a pre-formed 2-methylquinoline ring is a complex task. A plausible synthetic strategy involves a multi-step sequence. One potential pathway could begin with the synthesis of 4-allyl-2-methylquinoline. Subsequently, the addition of hydrogen bromide (HBr) across the allyl group's double bond would follow Markovnikov's rule, yielding the desired this compound. Another approach could involve the alkylation of a 2-methyl-4-quinolone with a propyl-containing reagent, followed by selective bromination of the propyl side chain. The reactivity of the bromine atom in such moieties makes them valuable intermediates in the synthesis of more complex molecules. ontosight.ai
Regioselective Bromination Techniques
Regioselective bromination is a critical step in the synthesis of specifically substituted quinolines. The position of bromination on the quinoline ring is heavily influenced by the electronic effects of existing substituents and the reaction conditions employed. rsc.orgresearchgate.net For instance, the presence of an electron-donating group can activate the ring towards electrophilic substitution, while directing the incoming electrophile to specific positions. Conversely, electron-withdrawing groups deactivate the ring. Achieving high regioselectivity is essential to avoid the formation of undesired isomers and to ensure an efficient synthetic route. mdpi.comrsc.org
A variety of reagents and catalytic systems have been developed to achieve the bromination of the quinoline core. The choice of the brominating agent and catalyst is pivotal for controlling the reaction's outcome, including its regioselectivity and yield. Both metal-catalyzed and metal-free systems have proven effective under specific conditions. nih.govrsc.orgnih.gov
Controlling the site of bromination is paramount for the targeted synthesis of quinoline derivatives. The regioselectivity is governed by a combination of electronic and steric factors, as well as the strategic use of directing groups. nih.govnih.gov
Key strategies and observations for controlling site selectivity include:
Directing Groups: The use of a directing group, such as an amide at the C-8 position, is a powerful strategy to achieve selective halogenation at the C-5 position. rsc.orgnih.gov The directing group is thought to coordinate with a catalyst or reagent, bringing the brominating species into proximity with the targeted C-H bond. nih.gov
Substituent Effects: The inherent electronic properties of substituents on the quinoline ring direct electrophilic bromination. Electron-donating groups at the C-8 position, such as hydroxyl or amino groups, direct bromination to the C-5 and C-7 positions. researchgate.net
Steric Hindrance: The steric bulk of existing substituents can block certain positions, making other, less hindered sites more accessible for bromination. nih.gov
Reaction Conditions: The choice of solvent, temperature, and reagent can significantly influence the product distribution. researchgate.net For example, alternative site selectivity in the bromination of complex molecules has been observed as a function of the solvent used. nih.gov
Introducing alkyl chains at the C-4 position of the quinoline or quinolone core is a significant synthetic challenge. Direct C-H alkylation at C-4 is rare due to the lower reactivity of this position compared to others on the ring. mdpi.comnih.gov Most successful strategies involve the pre-functionalization of the C-4 position.
For instance, a 4-hydroxy-2-methylquinoline (B36942) (a tautomer of 2-methylquinolin-4-one) can be a key intermediate. The hydroxyl group can be converted into a better leaving group (e.g., a triflate or halide), which can then be displaced by an organometallic reagent, such as a Grignard or organocuprate reagent, in a cross-coupling reaction to introduce an alkyl chain. While examples of direct C4-H alkylation are scarce and often require specific catalysts like Ni-Al systems, the modification of existing functional groups at C-4 remains a more common and reliable approach. mdpi.com The development of regioselective cross-coupling reactions, such as the Suzuki coupling mentioned in the context of C-2 functionalization, provides a conceptual framework that could be adapted for C-4 alkylation, provided a suitable 4-haloquinoline precursor can be synthesized. google.com
Table of Compounds
Catalytic Approaches in Quinolone Synthesis
The construction of the quinolone scaffold has been significantly advanced through the development of various catalytic methodologies. These approaches offer milder reaction conditions, greater functional group tolerance, and enhanced efficiency compared to classical synthetic routes. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of quinolones and their analogues, enabling the construction of complex molecular architectures.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, and their application in quinolone synthesis is a testament to their versatility. nih.gov These methods often allow for the rapid assembly of intricate molecules in a single step through tandem or domino reactions. nih.govresearcher.life The use of transition metals like palladium, copper, iron, and manganese has enabled the development of efficient and selective strategies for accessing a wide array of quinolone derivatives.
Palladium catalysis stands out for its profound impact on synthetic organic chemistry, largely due to the mild reaction conditions and broad functional group compatibility associated with its use. nih.govresearcher.life In the realm of quinolone synthesis, palladium-catalyzed reactions have been employed for both the construction of the quinolone core and its subsequent functionalization. nih.gov These reactions often proceed through tandem processes, allowing for the formation of multiple bonds in a single operation. researcher.life
One notable strategy involves the palladium-catalyzed synthesis of N-aryl-4-quinolones from o-haloaryl acetylenic ketones and primary amines. rsc.org This method utilizes a palladium catalyst with a phosphine (B1218219) ligand to facilitate the coupling and subsequent cyclization. Similarly, N-alkyl-substituted 4-quinolones can be synthesized from o-chloroaryl acetylenic ketones and various alkyl amines in the presence of a palladium catalyst. rsc.org Another efficient one-pot synthesis of 1,2-disubstituted 4-quinolones involves a palladium-catalyzed Buchwald-Hartwig coupling followed by a Michael addition reaction of a chalcone (B49325) and a primary amine. rsc.org This approach has been shown to be effective for both aromatic and aliphatic amines, affording the desired products in moderate to high yields. rsc.org
Palladium-catalyzed oxidative carbonylation represents another powerful tool for quinolone synthesis. For instance, 1,2-disubstituted 4-quinolone derivatives can be synthesized from various amines and ketones using carbon monoxide as a carbonyl source in the presence of a palladium catalyst. rsc.org Furthermore, palladium catalysis has been instrumental in the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides and primary alcohols, offering an alternative to classical methods that rely on the alkylation of 2-quinolones. mdpi.com
Table 1: Examples of Palladium-Catalyzed Quinolone Synthesis
| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| o-haloaryl acetylenic ketones, primary amines | Pd catalyst, PPh₃, K₂CO₃ | N-aryl-4-quinolones | Moderate to good | rsc.org |
| o-chloroaryl acetylenic ketones, alkyl amines | Pd catalyst, K₃PO₄ | N-alkyl-substituted 4-quinolones | Good to excellent | rsc.org |
| Chalcone, primary amines | Pd catalyst, PPh₃, K₂CO₃ | 1,2-disubstituted 4-quinolones | Moderate to high | rsc.org |
| Amines, ketones, CO | Pd(dba)₂, CuBr(Me₂S) | 1,2-disubstituted 4-quinolones | Good | rsc.org |
| N-(2-iodophenyl)-N-tosyl-1,3-butadiynamides, primary alcohols | XantPhosPdCl₂ | 4-alkenyl 2-alkoxyquinolines | Not specified | mdpi.com |
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of quinoline and quinolone derivatives. A variety of copper-catalyzed domino reactions have been developed to construct the quinoline ring system. One such method involves the reaction of enaminones with 2-bromo- or 2-iodobenzaldehydes, which proceeds via an aldol reaction, C(aryl)-N bond formation, and elimination to yield quinoline derivatives. rsc.org The electronic nature of the aldehyde substrate plays a significant role in the outcome of this reaction. rsc.org
Another efficient approach utilizes the copper-catalyzed C-N cleavage of 2-amino benzylamines followed by condensation with ketones to deliver substituted quinolines in moderate to high yields. rsc.org This transformation is particularly attractive due to its use of air as the sole oxidant and its broad substrate scope. rsc.org Furthermore, copper-catalyzed intermolecular cyclization has been successfully employed for the synthesis of 4-quinolones. For example, heating secondary anilines with alkynes in the presence of a copper(I) iodide catalyst and additives like triflic acid and triflic anhydride (B1165640) results in the formation of the desired 4-quinolone products in good yields. nih.gov This methodology has also been extended to the synthesis of 4-quinolones from primary anilines and alkynoates under similar conditions. nih.gov The enantioselective alkynylation of quinolones has also been achieved using a copper-catalyzed approach with chiral P,N ligands, yielding products with high enantioselectivity. acs.org
Table 2: Overview of Copper-Catalyzed Quinolone Synthesis
| Reactants | Catalyst System | Product Type | Yields | Reference |
|---|---|---|---|---|
| Enaminones, 2-halobenzaldehydes | Copper catalyst | Quinoline derivatives | Good | rsc.org |
| Ketones, 2-amino benzylamines | Copper catalyst, Air | Substituted quinolines | Moderate to high | rsc.org |
| Secondary anilines, alkynes | CuI, HOTf, Tf₂O | 4-Quinolones | Good | nih.gov |
| Primary anilines, alkynoates | CuI, HOTf, Tf₂O | 4-Quinolones | Good | nih.gov |
| Quinolones, alkynes | CuI, (S,S,Ra)-UCD-Phim | Alkynylated quinolones | Up to 92% | acs.org |
Iron, being an earth-abundant and low-toxicity metal, has garnered significant attention as a catalyst in organic synthesis. acs.org Iron(III)-catalyzed reactions have been successfully applied to the one-pot synthesis of 4-quinolones through the oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones. nih.govorganic-chemistry.orgacs.orgnih.gov In this process, the alcohol or methyl arene is first oxidized to an aldehyde in the presence of an iron catalyst and an oxidant like di-tert-butyl peroxide. nih.govacs.orgacs.orgnih.gov This is followed by a tandem sequence of condensation with the amine, a Mannich-type cyclization, and a final oxidation step to form the 4-quinolone ring. acs.orgacs.orgnih.gov This method is valued for its tolerance of a wide range of functional groups and its use of readily available starting materials. acs.orgorganic-chemistry.org Optimization studies have identified iron(III) tosylate hexahydrate (Fe(OTs)₃·6H₂O) as a particularly effective catalyst for this transformation. acs.org
Table 3: Iron-Catalyzed Synthesis of 4-Quinolones
| Substrates | Catalyst/Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| 2-amino phenyl ketones, alcohols/methyl arenes | Fe(OTs)₃·6H₂O, di-tert-butyl peroxide | 4-Quinolones | One-pot, broad substrate scope, use of readily available starting materials | nih.govacs.orgorganic-chemistry.orgacs.orgnih.gov |
Manganese catalysis has emerged as a valuable tool for the selective synthesis of quinolone derivatives. A well-defined manganese(I) complex has been utilized for the switchable synthesis of both 2-substituted and 2,3-disubstituted 4-quinolones from 2'-aminoacetophenone (B46740) and primary alcohols. acs.org The selectivity of this reaction is controlled by the choice of base, which influences the rate of the borrowing hydrogen step in the chalcone intermediate. acs.org This protocol exhibits a broad substrate scope and allows for further postsynthetic modifications. acs.org In addition to the synthesis of the quinolone core, manganese catalysis has also been applied to the asymmetric hydrogenation of quinolines. A chiral pincer manganese catalyst has demonstrated high catalytic activity and enantioselectivity in this transformation, which is believed to be guided by a π-π interaction. nih.gov
Table 4: Manganese-Catalyzed Synthesis of Quinolones
| Starting Materials | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|
| 2'-aminoacetophenone, primary alcohols | Mn(I) complex, base | 2-substituted or 2,3-disubstituted 4-quinolones | Switchable selectivity, broad substrate scope | acs.org |
| Quinolines | Chiral pincer manganese catalyst | Asymmetrically hydrogenated quinolines | High enantioselectivity (up to 97% ee) | nih.gov |
Organocatalysis in Quinolone Construction
In a move towards more sustainable and metal-free synthetic methodologies, organocatalysis has gained prominence in the construction of quinolone scaffolds. These methods avoid the use of often costly and toxic heavy metals.
An innovative organoiodine-catalyzed electrophilic arene C(sp²)-H amination strategy has been developed for the efficient production of a diverse range of 2-quinolones. chemrxiv.org This metal-free approach utilizes a readily available aryl iodide catalyst in combination with an oxidant to generate a highly reactive nitrenium ion intermediate, which then undergoes C-N bond formation. chemrxiv.org This method is notable for its robustness and its ability to access novel 8-aryl-substituted 2-quinolones. chemrxiv.org
Phosphine catalysis offers another metal-free route to 3-substituted-4-quinolones. nih.govnih.gov In this approach, triphenylphosphine (B44618) (Ph₃P) acts as an inexpensive catalyst to promote the reaction between S-phenyl 2-(N-tosylamido)benzothioates and activated alkynes. nih.govnih.gov The reaction is believed to proceed through general-base catalysis, where the initial addition of the phosphine to the alkyne generates a phosphonium (B103445) enoate zwitterion. This zwitterion then functions as a strong base to initiate the cyclization cascade. nih.govnih.gov
Table 5: Organocatalytic Synthesis of Quinolones
| Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Various arenes | Aryl iodide, oxidant | 2-Quinolones | Metal-free, C(sp²)-H amination | chemrxiv.org |
| S-phenyl 2-(N-tosylamido)benzothioates, activated alkynes | Triphenylphosphine (Ph₃P) | 3-substituted-4-quinolones | Metal-free, general-base catalysis | nih.govnih.gov |
Nanocatalysis for Enhanced Synthesis Efficiency
Nanocatalysts have emerged as a superior alternative to conventional catalysts in a variety of organic transformations due to their high surface area-to-volume ratio, increased reactivity, and potential for recyclability. acs.org In the context of quinoline synthesis, various metal-based nanoparticles, including those of iron, copper, zinc, nickel, and gold, have been successfully employed to facilitate these reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions. acs.orgnih.govrsc.org
For instance, Fe3O4 nanoparticles have been utilized as a magnetic and reusable catalyst in the synthesis of quinoline derivatives. nih.gov These nanoparticles can be easily separated from the reaction mixture using an external magnet, simplifying the purification process and allowing for the catalyst to be reused multiple times without a significant loss in activity. nih.gov Copper-based nanocatalysts have also been extensively investigated for quinoline synthesis, demonstrating high efficiency in various reaction types. nih.gov The use of nanocatalysts aligns with the principles of green chemistry by reducing catalyst waste and often enabling the use of more environmentally benign solvents. acs.org
Below is an interactive table summarizing various nanocatalysts used in quinoline synthesis:
Interactive Table of Nanocatalysts in Quinoline Synthesis| Catalyst | Precursor/Support | Reaction Type | Key Advantages |
|---|---|---|---|
| Fe3O4 NPs | - | Friedländer Annulation | Magnetically separable, reusable |
| Copper Nanoparticles | Various supports | Various C-C and C-N bond formations | High efficiency, versatile |
| Nickel Nanocatalyst | Aegle Marmelos Correa leaf extract | Friedländer Annulation | Green synthesis of catalyst, solvent-free conditions |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of quinolines aims to minimize the environmental impact of chemical processes. This includes the use of safer solvents, the development of solvent-free reaction conditions, and the application of energy-efficient techniques like microwave irradiation. tandfonline.com
The use of hazardous organic solvents is a major contributor to the environmental footprint of chemical synthesis. tandfonline.com To address this, researchers have explored solvent-free reaction conditions and the use of green solvents for quinoline synthesis. tandfonline.comtandfonline.com Solvent-free, or neat, reactions reduce waste and can sometimes lead to improved reaction rates and yields. nih.gov When a solvent is necessary, green alternatives such as water, ethanol, and ionic liquids are increasingly being used. tandfonline.com Water is a particularly attractive green solvent due to its non-toxicity, availability, and environmental compatibility. nih.gov Ethanol, being a bio-based solvent, is another excellent green alternative. tandfonline.com
Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique. ingentaconnect.combenthamdirect.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govnih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov In the context of quinoline synthesis, microwave-assisted methods have been successfully applied to various reactions, including the Friedländer synthesis, leading to rapid and high-yielding production of quinoline derivatives. nih.gov The use of microwave technology aligns with green chemistry principles by reducing energy consumption and often enabling solvent-free conditions. benthamdirect.com
A comparison of conventional and microwave-assisted synthesis for a quinoline derivative is shown below:
Table of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours to days | 5-20 minutes | nih.govnih.gov |
| Yield | Often lower | Generally higher | nih.gov |
| Energy Consumption | Higher | Lower | benthamdirect.com |
| Solvent Use | Often requires organic solvents | Can be performed solvent-free or with green solvents | tandfonline.comnih.gov |
Photocatalysis and Biocatalysis
Photocatalysis and biocatalysis represent cutting-edge green approaches to chemical synthesis. dechema.de Photocatalysis utilizes light to drive chemical reactions, often under mild conditions. dechema.dersc.org Semiconductor nanoparticles, such as TiO2, can act as photocatalysts for the synthesis of quinolines from nitroaromatic compounds. dechema.de This method offers the potential for high energy efficiency and the use of less energetic starting materials. dechema.de
Biocatalysis, on the other hand, employs enzymes to catalyze chemical transformations. nih.gov Enzymes offer high selectivity and operate under mild, aqueous conditions, making them an environmentally friendly option. nih.gov For example, monoamine oxidase (MAO-N) has been used for the biocatalytic oxidation of tetrahydroquinolines to their corresponding quinoline derivatives. nih.gov While still an emerging field, both photocatalysis and biocatalysis hold significant promise for the future of green quinoline synthesis. nih.govdechema.de
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts and waste. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants.
For the synthesis of quinoline derivatives, the optimization process often involves screening different catalysts to find the most active and selective one. nih.gov The catalyst loading is also a critical factor, as using an excessive amount can be wasteful, while too little can result in incomplete conversion. nih.gov Temperature and reaction time are interdependent variables that need to be carefully controlled to achieve the desired outcome without promoting side reactions. nih.gov The choice of solvent can significantly influence the reaction rate and selectivity, with greener solvents being preferred. tandfonline.com By systematically varying these parameters, researchers can identify the optimal conditions for the synthesis of a specific quinoline derivative, such as this compound.
Isolation and Purification Techniques for Synthetic Intermediates and Final Compounds
After the synthesis is complete, the desired product must be isolated from the reaction mixture and purified to remove any unreacted starting materials, catalysts, and byproducts. Common techniques used for the isolation and purification of quinoline derivatives include crystallization, extraction, and chromatography.
Crystallization is a widely used technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. nih.gov
Extraction is used to separate the desired product from a mixture based on its differential solubility in two immiscible liquids, typically water and an organic solvent.
Chromatographic techniques, such as column chromatography and preparative thin-layer chromatography (TLC), are powerful methods for separating complex mixtures. lew.ro These techniques rely on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. lew.ro The choice of the stationary and mobile phases is critical for achieving good separation. For quinoline derivatives, silica (B1680970) gel is a commonly used stationary phase, and mixtures of organic solvents are used as the mobile phase. lew.ro The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov
The table below lists the compound names mentioned in this article.
Chemical Reactivity and Transformations of 4 2 Bromopropyl 2 Methylquinoline
Nucleophilic Substitution Reactions at the Bromopropyl Moiety
The carbon atom bonded to the bromine in the 2-bromopropyl group is electrophilic due to the electron-withdrawing nature of the bromine atom. This makes it susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental in creating new carbon-heteroatom or carbon-carbon bonds at this position.
SN1 and SN2 Reaction Pathways
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). libretexts.org The pathway taken by 4-(2-bromopropyl)-2-methylquinoline depends on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.
The substrate, this compound, features a secondary alkyl halide. Secondary alkyl halides can undergo both SN1 and SN2 reactions. reddit.com
SN1 Reaction: This is a stepwise mechanism that involves the formation of a carbocation intermediate. masterorganicchemistry.comyoutube.com For this compound, the rate-determining step would be the departure of the bromide ion to form a secondary carbocation. This carbocation is planar and can be attacked by a nucleophile from either side. youtube.com SN1 reactions are favored by polar, protic solvents that can stabilize the carbocation intermediate and by weak nucleophiles. youtube.com
SN2 Reaction: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. masterorganicchemistry.commasterorganicchemistry.com This "backside attack" occurs 180 degrees from the carbon-bromine bond. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. libretexts.org Strong, unhindered nucleophiles and polar, aprotic solvents favor the SN2 pathway. masterorganicchemistry.com
The choice between SN1 and SN2 for a secondary halide like this compound is often a competition between the two pathways, and a mixture of products can result. reddit.com
Stereochemical Aspects of Substitution
The stereochemistry of the substitution product depends on the reaction mechanism.
SN1 Reaction: If the reaction proceeds via an SN1 mechanism, the intermediate carbocation is planar. The incoming nucleophile can attack from either face of the carbocation, leading to a mixture of enantiomers (a racemic mixture) if the original carbon was a stereocenter.
SN2 Reaction: The SN2 reaction proceeds with an inversion of configuration at the chiral center. masterorganicchemistry.com This is because the nucleophile attacks from the opposite side of the leaving group. If the starting material is a single enantiomer, the product will be the corresponding inverted enantiomer.
Formation of Functionalized Alkyl-Quinolines
Nucleophilic substitution reactions on this compound provide a direct route to a wide array of functionalized alkyl-quinolines. By choosing the appropriate nucleophile, various functional groups can be introduced. For instance, reaction with hydroxide (B78521) or alkoxide ions would yield alcohols or ethers, respectively. Amines would lead to the formation of substituted amines, and cyanide would introduce a nitrile group. These transformations are crucial for building more complex molecular architectures based on the quinoline (B57606) scaffold. nih.govmdpi.com
Coupling Reactions Involving the Bromine Atom
The bromine atom in this compound also allows for its participation in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comresearchgate.netnih.gov While typically used for aryl or vinyl halides, modifications of the Suzuki reaction can be applied to alkyl halides. This would allow for the formation of a new carbon-carbon bond at the 2-position of the propyl chain, coupling it with various aryl or vinyl groups. nih.gov
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, while standard conditions are for sp2-hybridized carbons, developments in the field have expanded its use. This reaction would enable the introduction of an alkynyl group at the position of the bromine atom. researchgate.netnih.gov
| Reaction | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | This compound | Organoboronic acid/ester | Palladium catalyst, Base | Alkyl-aryl or Alkyl-vinyl substituted quinoline |
| Sonogashira | This compound | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted quinoline |
Carbonylative Annulations
Electrophilic Reactions on the Quinolone Ring System
The quinoline ring is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack, making it less reactive than the carbocyclic benzene portion. quimicaorganica.org Consequently, electrophilic aromatic substitution on the quinoline nucleus generally occurs on the benzene ring, preferentially at positions C-5 and C-8. quimicaorganica.orgiust.ac.ir This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate), which avoids disrupting the aromaticity of the pyridine ring. quimicaorganica.org
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound can target several sites within the molecule. The quinoline ring itself can be subjected to oxidation, often leading to cleavage of the benzene ring under strong oxidizing conditions (e.g., hot alkaline KMnO₄), which can ultimately yield pyridine-2,3-dicarboxylic acid. youtube.com However, a more synthetically useful oxidation targets the activated 2-methyl group (see section 3.5.1).
Reduction of the quinoline ring system is also a well-known transformation. Catalytic hydrogenation can reduce the pyridine ring selectively to afford a tetrahydroquinoline derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature) determine the extent and selectivity of the reduction. Conversely, reduction of the bromo-propyl side chain could potentially occur, for instance, via radical mechanisms or with certain reducing agents, leading to de-halogenation.
Derivatization Strategies for Structural Modification
Modification of the Methyl Group
The methyl group at the C-2 position of the quinoline ring is particularly reactive due to the acidifying effect of the adjacent ring nitrogen. The protons of this methyl group are acidic enough to be removed by strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), generating a nucleophilic carbanion. oup.com This anion can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to create new carbon-carbon bonds.
More modern, base-free methods have been developed based on the "borrowing hydrogen" or "hydrogen autotransfer" strategy. oup.com In these catalytic systems, an alcohol is used as the alkylating agent. The catalyst, often a ruthenium or platinum complex, transiently oxidizes the alcohol to an aldehyde, which then undergoes a condensation reaction with the 2-methylquinoline (B7769805). The resulting intermediate is then reduced by the hydrogen "borrowed" from the alcohol, yielding the alkylated product and water as the only byproduct. oup.comthieme-connect.com These methods provide an efficient and atom-economical route to derivatize the 2-methyl position. thieme-connect.comresearchgate.net
Table 1: Representative Catalytic Systems for Alkylation of 2-Methylquinolines with Alcohols
| Catalyst System | Alcohol Substrate | Product Type | Reference |
|---|---|---|---|
| RuHCl(CO)(PPh₃)₃ / InCl₃·4H₂O | Primary Alcohols | 2-Alkylated Quinoline | oup.com |
| Pt/Al₂O₃ | Primary Alcohols | 2-Alkylated Quinoline | thieme-connect.com |
| Mn(II) complexes | Primary Alcohols | 2-Alkylated Quinoline | researchgate.net |
Functionalization of the Quinolone Nitrogen
The nitrogen atom in the quinoline ring is a tertiary amine and possesses a lone pair of electrons, making it a basic and nucleophilic center. nih.gov It readily reacts with acids to form quinolinium salts. researchgate.net This nitrogen can also be targeted for derivatization through N-alkylation reactions with alkyl halides to form quaternary quinolinium salts. uw.edu
Another powerful strategy for functionalizing the quinoline system involves the initial formation of a quinoline N-oxide by treating the parent quinoline with an oxidizing agent like a peroxy acid. researchgate.net The N-oxide group significantly alters the electronic properties of the ring, activating the C-2 and C-4 positions towards both nucleophilic and certain electrophilic attacks. researchgate.netnih.gov This allows for a range of selective C-H functionalization reactions, including amination and alkylation, that are not possible on the parent quinoline. nih.govrsc.org Subsequent reduction of the N-oxide group restores the quinoline ring, providing a versatile route to 2-substituted quinolines. rsc.org
Mechanistic Studies of Transformation Pathways
The transformation of this compound can proceed through various mechanistic pathways, including ionic and radical routes, depending on the reagents and conditions employed. For instance, nucleophilic substitution at the 2-bromopropyl chain would likely follow an Sₙ1 or Sₙ2 mechanism, while electrophilic substitution on the ring proceeds via the formation of a sigma complex (Wheland intermediate). quimicaorganica.org Catalytic derivatizations, such as the "borrowing hydrogen" alkylation of the methyl group, involve complex organometallic cycles of oxidative addition, migratory insertion, and reductive elimination. oup.com
Radical Reaction Mechanisms
The presence of a carbon-bromine bond in the 4-(2-bromopropyl) side chain makes this compound a candidate for radical-mediated transformations. Radical reactions are typically characterized by a three-step chain mechanism: initiation, propagation, and termination. libretexts.orgfiveable.me
Initiation: The reaction can be initiated by the homolytic cleavage of the relatively weak C-Br bond, which can be induced thermally or photochemically, or by using a radical initiator like AIBN (azobisisobutyronitrile). rutgers.edu This step generates a bromine radical and a secondary alkyl radical on the propyl chain attached to the quinoline ring.
Reaction: Quinoline-CH₂-CH(Br)-CH₃ → Quinoline-CH₂-CH(•)-CH₃ + Br•
Propagation: The generated carbon-centered radical is a reactive intermediate that can participate in subsequent propagation steps. libretexts.org For example, it could abstract a hydrogen atom from a suitable donor molecule (H-X), leading to the debrominated product and a new radical (X•). Alternatively, the radical could undergo rearrangement or elimination if a favorable pathway exists. A common propagation sequence in radical bromination involves a bromine radical abstracting a hydrogen atom from a substrate to form HBr and a new carbon radical, which then reacts with Br₂ to regenerate a bromine radical. libretexts.org
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. fiveable.me This can involve the coupling of two carbon-centered radicals, a carbon radical with a bromine radical, or two bromine radicals.
The specific course of a radical reaction involving this compound would be highly dependent on the reaction conditions and the other species present in the reaction mixture.
Lack of Available Data for this compound
Extensive research has been conducted to gather information on the chemical reactivity, transformations, stability, and decomposition pathways of the compound this compound. Despite a thorough search of scientific databases, research articles, and patent literature, no specific experimental or theoretical data for this particular compound could be located.
The performed searches included queries on its ionic reaction pathways, such as nucleophilic substitution and elimination reactions, as well as its thermal, photolytic, and hydrolytic stability and potential decomposition products. The lack of any specific findings indicates that this compound is a compound that has not been extensively studied or characterized in the available scientific literature.
While general principles of the reactivity of related chemical classes, such as secondary alkyl bromides and substituted quinolines, are well-established, applying this general knowledge to predict the specific behavior of this compound would be speculative and could not be supported by documented evidence. For instance, while secondary alkyl bromides are known to undergo both SN1/SN2 and E1/E2 reactions, the specific reaction rates, product distributions, and optimal conditions for this compound are not known. Similarly, while the quinoline ring is generally stable, the influence of the 2-bromopropyl substituent at the 4-position on its stability and decomposition pathways has not been documented.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" with the subsections "Ionic Reaction Pathways" and "Stability and Decomposition Pathways" as requested, due to the absence of specific data for this compound in the public domain.
To provide a comprehensive report, further experimental investigation into the synthesis and reactivity of this compound would be required.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-Bromopropyl)-2-methylquinoline, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals unambiguously.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region would likely show a complex pattern of overlapping multiplets for the protons on the quinoline (B57606) ring system. The methyl group at the 2-position of the quinoline ring would appear as a sharp singlet. The protons of the 2-bromopropyl side chain would present as a doublet for the terminal methyl group, a multiplet for the methine proton adjacent to the bromine, and another multiplet for the methylene (B1212753) protons connected to the quinoline ring.
The ¹³C NMR spectrum would provide complementary information, with distinct signals for each of the 13 carbon atoms in the molecule. The carbon of the methyl group at C2, the carbons of the 2-bromopropyl side chain, and the quaternary and protonated carbons of the quinoline ring are all expected to have characteristic chemical shifts. For instance, the carbon atom bonded to the electronegative bromine atom would be significantly downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Quinoline-H (aromatic) | 7.0 - 8.5 | m |
| CH-Br | 4.5 - 5.0 | m |
| CH₂ | 3.0 - 3.5 | m |
| Quinoline-CH₃ | 2.5 - 2.8 | s |
| CH-CH₃ | 1.5 - 2.0 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quinoline-C (aromatic) | 120 - 160 |
| C-Br | 45 - 55 |
| CH₂ | 35 - 45 |
| Quinoline-CH₃ | 20 - 25 |
| CH-CH₃ | 15 - 20 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methine proton and both the methylene and methyl protons of the 2-bromopropyl side chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the 2-bromopropyl side chain to the C4 position of the quinoline ring by observing a correlation between the methylene protons of the side chain and the C4 carbon of the quinoline ring. It would also help in assigning the quaternary carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the 2-bromopropyl side chain relative to the quinoline ring.
The rotational freedom around the C-C single bonds in the 2-bromopropyl side chain allows for multiple possible conformations. The relative populations of these conformers can be investigated using NMR techniques. By analyzing the coupling constants between the protons on the side chain and by observing through-space interactions in a NOESY experiment, the most stable conformation of the molecule in solution can be inferred. The study of quinoline derivatives has shown that substituent positions significantly influence inter- and intramolecular interactions, which can be probed by concentration-dependent NMR studies. sustech.edu.cnrsc.org
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of its molecular formula, C₁₃H₁₄BrN, by comparing the experimental mass to the calculated mass. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). researchgate.net The purity of the sample can also be assessed by the absence of significant signals from impurities.
Electron ionization mass spectrometry (EI-MS) would cause the molecular ion to fragment in a predictable manner, providing a unique fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would likely be the loss of a bromine radical (Br•) to form a stable secondary carbocation. Another common fragmentation pathway for quinoline derivatives involves the cleavage of the side chain.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 263/265 | [M]⁺ (Molecular ion) |
| 184 | [M - Br]⁺ |
| 143 | [Quinoline-CH₂]⁺ |
| 128 | [Quinoline]⁺ |
The analysis of these fragment ions would provide conclusive evidence for the presence of the 2-bromopropyl group and its attachment to the 2-methylquinoline (B7769805) core, thus corroborating the structural information obtained from NMR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination
The bond lengths and angles within the 2-methylquinoline core are expected to be consistent with those observed in other quinoline derivatives. The C-C and C-N bonds within the aromatic rings will exhibit lengths intermediate between single and double bonds, characteristic of delocalized π-electron systems. For instance, C-C bond lengths in the quinoline ring typically range from 1.36 Å to 1.42 Å, and C-N bonds are approximately 1.33 Å to 1.37 Å. The bond angles within the fused rings will be close to 120°, with some deviation due to the fusion of the benzene (B151609) and pyridine (B92270) rings.
| Parameter | Expected Range/Value |
| Bond Lengths (Å) | |
| Quinoline C-C | 1.36 - 1.42 |
| Quinoline C-N | 1.33 - 1.37 |
| C-Br | 1.95 - 2.00 |
| C-H (aromatic) | ~1.08 |
| C-H (aliphatic) | ~1.09 |
| Bond Angles (°) | |
| C-C-C (in quinoline) | ~120 |
| C-N-C (in quinoline) | ~118 |
| C-C-Br | ~109.5 |
| Torsion Angles (°) | |
| Defines the orientation of the bromopropyl group relative to the quinoline ring. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of the vibrations of the 2-methylquinoline core and the 2-bromopropyl side chain.
The FT-IR and Raman spectra of quinoline and its derivatives have been extensively studied. psu.edumdpi.comnih.govniscpr.res.inirphouse.com The characteristic aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. mdpi.com The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be observed at lower frequencies.
The 2-methyl group will exhibit characteristic aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ range, as well as bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. The 2-bromopropyl group will contribute its own set of vibrational modes. The C-H stretching and bending vibrations of the propyl chain will overlap with those of the methyl group. A key feature would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹, a region often more clearly observed in the Raman spectrum.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| C=C / C=N Stretch (Quinoline) | 1400 - 1650 | FT-IR, Raman |
| CH₃ Bend | ~1375, ~1450 | FT-IR |
| C-Br Stretch | 500 - 700 | Raman |
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the quinoline chromophore. Quinoline and its derivatives typically exhibit several absorption bands in the UV region corresponding to π→π* transitions. researchgate.netmdpi.comrsc.orgmdpi.comresearchgate.net
For the 2-methylquinoline core, one would anticipate strong absorptions in the range of 220-250 nm and another set of structured bands between 270 and 320 nm. The attachment of the 2-bromopropyl group at the 4-position is likely to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted 2-methylquinoline, due to the electron-donating and steric effects of the alkyl group influencing the energy of the molecular orbitals. The bromine atom is not expected to significantly alter the main absorption features, as its electronic transitions occur at much higher energies. The molar absorptivity (ε) values for these transitions are generally high, characteristic of allowed π→π* transitions.
| Transition | Expected Wavelength Range (nm) | Solvent Dependence |
| π→π | 220 - 250 | Minor |
| π→π | 270 - 320 | Minor |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
Optimization of Molecular Geometry and Electronic Structure
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 4-(2-Bromopropyl)-2-methylquinoline would be optimized to a minimum on the potential energy surface. This process would yield crucial information on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape and steric properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical hardness. A smaller gap generally suggests higher reactivity. For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich quinoline (B57606) ring and the LUMO potentially influenced by the electrophilic bromine atom.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atom of the quinoline ring, indicating a site for potential electrophilic attack. Conversely, positive potential (blue) would likely be observed around the hydrogen atoms and the region near the bromine atom, highlighting areas susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations would be crucial for understanding the conformational flexibility of the 2-bromopropyl side chain. By simulating the molecule's movements at a given temperature, researchers could identify the most populated conformations and the energy barriers between them. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological macromolecules, providing insights into its potential solution-phase behavior and intermolecular interactions.
Prediction and Interpretation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation.
NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts, when compared to experimental spectra, can help in the definitive assignment of all proton and carbon signals.
Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can also be simulated by calculating the vibrational frequencies. These calculations, after appropriate scaling to account for anharmonicity and other systematic errors, can aid in the assignment of the various vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the quinoline ring and the C-Br bond.
Quantum Chemical Analysis of Reactivity Descriptors
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules. Through the application of quantum chemical methods, particularly Density Functional Theory (DFT), it is possible to calculate a variety of molecular descriptors that offer insights into the reactivity and kinetic stability of a compound like this compound. This analysis typically revolves around the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the molecule's polarizability.
Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η).
A hypothetical set of calculated global reactivity descriptors for this compound, based on DFT calculations, would be presented in a data table for clear interpretation.
Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following values are for illustrative purposes and are not derived from actual experimental or computational data.)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.2 |
| HOMO-LUMO Gap | ΔE | 5.3 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 1.2 |
| Electronegativity | χ | 3.85 |
| Chemical Hardness | η | 2.65 |
| Chemical Softness | S | 0.38 |
| Chemical Potential | μ | -3.85 |
| Electrophilicity Index | ω | 2.79 |
In addition to global descriptors, a comprehensive quantum chemical analysis would also investigate local reactivity descriptors. These are used to identify specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. Fukui functions (f(r)) are the most common local reactivity descriptors. They indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed.
f+(r): For nucleophilic attack (attack by an electron donor).
f-(r): For electrophilic attack (attack by an electron acceptor).
f0(r): For radical attack.
By calculating the condensed Fukui functions for each atom in this compound, the specific sites prone to reaction can be pinpointed. For instance, atoms with the highest values of f+(r) would be the most likely targets for nucleophiles. Such an analysis would be invaluable for predicting the regioselectivity of its chemical reactions.
A detailed study would present these condensed Fukui function values in a table, allowing for a direct comparison of the reactivity of different atoms within the quinoline ring system and the bromopropyl side chain. This level of theoretical insight is crucial for designing new synthetic routes and understanding the potential interactions of this compound in various chemical and biological systems.
Exploration of Non Biological Applications
Role as a Key Intermediate in Organic Synthesis
The strategic placement of a reactive bromine atom on the propyl side chain, coupled with the 2-methylquinoline (B7769805) nucleus, renders 4-(2-Bromopropyl)-2-methylquinoline a valuable building block for the synthesis of more elaborate molecular architectures.
The presence of the bromoalkyl group provides a reactive handle for various nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, leading to the construction of complex heterocyclic systems. For instance, reaction with primary amines, thiols, or alcohols can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions pave the way for the synthesis of novel quinoline (B57606) derivatives with potentially interesting chemical and physical properties.
The 2-methylquinoline core itself can participate in various chemical transformations. The methyl group at the 2-position can undergo condensation reactions, while the quinoline nitrogen can be quaternized to form quinolinium salts, further expanding the synthetic utility of this intermediate.
| Reactant Type | Resulting Linkage | Potential Heterocyclic System |
| Primary Amines | C-N | Pyrroloquinolines, Piperazinoquinolines |
| Thiols | C-S | Thienylquinolines, Thiazolylquinolines |
| Alcohols | C-O | Furoquinolines, Pyranoquinolines |
This table illustrates the potential for this compound to serve as a scaffold for diverse heterocyclic structures through nucleophilic substitution reactions.
Beyond simple nucleophilic substitutions, the bromoalkyl functionality of this compound makes it an ideal precursor for a variety of advanced organic transformations. Notably, it can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, could be employed to introduce vinyl groups onto the propyl side chain. wikipedia.org Similarly, the Sonogashira reaction allows for the coupling of terminal alkynes, providing access to alkynyl-substituted quinoline derivatives. wikipedia.org These reactions are fundamental in the synthesis of conjugated organic materials. The reactivity of aryl bromides in such coupling reactions is well-established, and while the target compound features an alkyl bromide, analogous transformations are plausible under appropriate catalytic conditions.
| Coupling Reaction | Reactant Partner | Resulting Functionality |
| Heck Reaction | Alkene | Substituted alkene |
| Sonogashira Reaction | Terminal alkyne | Substituted alkyne |
| Suzuki Coupling | Boronic acid/ester | Aryl or vinyl group |
| Buchwald-Hartwig Amination | Amine | Substituted amine |
This table outlines potential advanced organic transformations for this compound, highlighting its versatility as a synthetic precursor.
Potential in Materials Science
The inherent photophysical properties of the quinoline ring system, such as its fluorescence and ability to participate in charge transfer processes, make it an attractive component for the design of novel organic materials.
Conjugated polymers are a class of organic materials characterized by alternating single and double bonds along the polymer backbone, which leads to delocalized π-electrons and interesting electronic and optical properties. The 2-methylquinoline moiety can be incorporated into conjugated polymer chains to tune their electronic and photophysical characteristics. While direct polymerization of this compound may be challenging, its derivatives, obtained through the aforementioned cross-coupling reactions, could serve as monomers for polymerization. For instance, a di-alkenyl derivative could undergo polymerization via methods like acyclic diene metathesis (ADMET) to yield a conjugated polymer containing the 2-methylquinoline unit.
Quinoline derivatives have been extensively investigated for their applications in organic electronic devices. ossila.com Their electron-deficient nature makes them suitable as electron-transporting or emissive materials in OLEDs. The incorporation of a 2-methylquinoline unit into the structure of an organic semiconductor can influence its charge transport properties and emission color. Although specific data for this compound in OLEDs is not available, related bromo-quinoline compounds have been synthesized and studied for their electroluminescent properties.
In the context of DSSCs, quinoline-based dyes have been utilized as sensitizers to absorb light and inject electrons into a semiconductor matrix. The broad absorption spectra and tunable energy levels of quinoline derivatives make them promising candidates for this application. ossila.com
The fluorescent nature of the quinoline core is a key feature that can be exploited in the development of chemosensors and fluorescent probes for materials science applications. chemimpex.com By attaching a specific receptor unit to the 4-(2-propyl) position, it is possible to design a molecule that exhibits a change in its fluorescence properties upon binding to a particular analyte. This could be utilized for detecting metal ions, anions, or other small molecules within a material matrix. The bromo-substituent provides a convenient point of attachment for such receptor moieties. For example, substitution of the bromine with a crown ether could lead to a sensor for alkali metal cations.
Applications in Catalysis
The quinoline ring system is a prominent structural motif in the design of ligands for various catalytic processes. nih.govresearchgate.net Its derivatives are valued for their ability to coordinate with metal centers and to be synthetically modified, which allows for the fine-tuning of steric and electronic properties of catalysts. thieme-connect.com
Design of Ligands for Metal-Catalyzed Reactions
While no specific studies detailing the use of this compound as a ligand in metal-catalyzed reactions have been identified, the general utility of quinoline derivatives in this field is well-established. Quinoline-based ligands have been successfully employed in a variety of metal-catalyzed transformations, including transfer hydrogenation, atom transfer radical addition (ATRA), and cross-coupling reactions. researchgate.netnih.govrsc.orgrsc.org
For instance, new benzo[h]quinoline-based ligands have been synthesized and used to create ruthenium and osmium complexes that are highly efficient catalysts for the transfer hydrogenation of ketones. nih.gov Similarly, copper(II) complexes featuring quinoline-based ligands have demonstrated high efficiency as photoredox catalysts for ATRA reactions. rsc.orgrsc.org The functionalization of the quinoline scaffold is a key strategy for developing new enantioselective processes for synthesizing chiral products. thieme-connect.com
The structure of this compound, with its nitrogen atom in the quinoline ring and the bromo-functionalized propyl chain, suggests potential as a bidentate or monodentate ligand. The nitrogen atom could coordinate to a metal center, and the bromine atom could either be involved in the catalytic cycle or serve as a handle for further modification to create more complex ligand structures. However, without experimental studies, its efficacy and role as a ligand remain speculative.
Role in Organocatalytic Systems
Organocatalysis, which uses small organic molecules as catalysts, has also seen the application of quinoline derivatives. thieme-connect.com The quinoline motif can be a part of chiral scaffolds that facilitate asymmetric synthesis. thieme-connect.com These organocatalysts are often involved in reactions like asymmetric carbon-carbon bond formation, cycloadditions, and carbene insertions. thieme-connect.com
Again, there is no direct research available on the role of this compound in organocatalytic systems. In principle, the basic nitrogen of the quinoline ring could act as a Lewis base catalyst. Furthermore, the chiral center at the 2-position of the propyl group could potentially be exploited in asymmetric organocatalysis, although the compound as a racemate would not be suitable for enantioselective catalysis without resolution. The development of quinoline-containing organocatalysts is an active area of research, but specific examples involving this compound are yet to be reported.
Development of Chemical Sensors and Recognition Elements
Quinoline and its derivatives are widely recognized for their fluorescent properties and have been extensively used in the development of chemical sensors. nanobioletters.commdpi.comgrowingscience.comacs.orgrsc.org The quinoline ring system provides a robust and photochemically stable platform that can be functionalized to create chemosensors for various analytes, particularly metal ions. nanobioletters.com The sensing mechanism often relies on processes like photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or internal charge transfer (ICT). nanobioletters.com
Numerous quinoline-based fluorescent sensors have been designed for the detection of metal ions such as Zn²⁺, Fe³⁺, Fe²⁺, and Cu²⁺. nanobioletters.comacs.org For example, some quinoline derivatives exhibit weak fluorescence on their own but form highly fluorescent complexes with specific metal ions. nanobioletters.com The introduction of different functional groups onto the quinoline scaffold allows for the tuning of selectivity and sensitivity. mdpi.comacs.org
No studies have been found that specifically investigate this compound as a chemical sensor. The inherent fluorescence of the quinoline core suggests a potential for sensing applications. The bromo-propyl substituent could influence its photophysical properties and its interaction with analytes. However, without dedicated research, its capabilities as a chemical sensor remain unexplored.
Precursors for Advanced Functional Materials
The quinoline scaffold is a key building block in medicinal chemistry and materials science due to its versatile chemical and physical properties. researchgate.netacs.orgresearchgate.net Quinoline derivatives are integral to many pharmaceuticals and are also investigated for their optical and electronic properties, making them attractive precursors for advanced functional materials. arabjchem.orgnih.gov
Functionalized quinolines are used in the synthesis of polymers, dyes, and other organic materials with specific optical or electronic characteristics. The ability to undergo various chemical transformations allows for the incorporation of the quinoline moiety into larger, more complex architectures. acs.orgresearchgate.net
There is no literature available on the use of this compound as a precursor for advanced functional materials. The presence of the reactive bromine atom in the propyl chain provides a synthetic handle for polymerization or for grafting onto other material surfaces. For example, it could potentially undergo reactions to form polymers or be used to modify existing materials to impart the photophysical or biological properties associated with the quinoline core. This potential, however, is yet to be realized and documented in scientific literature.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. uc.pt Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often involve harsh conditions, toxic reagents, and produce significant waste. uc.ptnih.govrsc.org Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 4-(2-bromopropyl)-2-methylquinoline and its analogues.
Key areas of development include:
Catalyst Innovation: The use of nanocatalysts and recyclable heterogeneous catalysts can lead to milder reaction conditions and easier product purification. durham.ac.uk
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids is a critical aspect of sustainable synthesis.
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules like quinolines in a single step, minimizing waste and energy consumption. nih.gov
| Synthetic Approach | Advantages | Key Research Focus |
| Nanocatalysis | High activity, recyclability, mild conditions. durham.ac.uk | Development of novel, stable, and selective nanocatalysts. |
| Green Solvents | Reduced environmental impact, improved safety. | Exploring water-based and solvent-free reaction conditions. |
| Multicomponent Reactions | High atom economy, step efficiency, diversity. nih.gov | Designing new MCRs for the targeted synthesis of functionalized quinolines. |
Investigation of Novel Reactivity Patterns and Undiscovered Transformations
The bromine atom in the 2-propyl side chain of this compound is a key functional group that can be exploited for a variety of chemical transformations. Halogenated quinolines are known to undergo nucleophilic substitution reactions, particularly at the 2 and 4 positions of the quinoline ring. quimicaorganica.org The reactivity of the bromoalkyl side chain, however, presents opportunities for novel chemical reactions.
Future research could explore:
Nucleophilic Substitution Reactions: Investigating the reaction of this compound with a wide range of nucleophiles to synthesize a library of new derivatives with diverse functional groups. quimicaorganica.org
Intramolecular Cyclizations: The bromoalkyl chain could be used to construct new ring systems fused to the quinoline core through intramolecular cyclization reactions. nih.govnih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at the side chain, further diversifying the molecular structure. organic-chemistry.org
Exploration of Chiral Analogues and Stereoselective Synthesis
The 2-propyl side chain of this compound contains a chiral center at the carbon atom bonded to the bromine. The synthesis and investigation of enantiomerically pure forms of this compound and its derivatives could lead to the discovery of molecules with unique stereospecific properties, which is of particular importance in medicinal chemistry.
Future research in this area should focus on:
Asymmetric Synthesis: Developing stereoselective synthetic methods to produce enantiomerically pure (R)- and (S)-4-(2-bromopropyl)-2-methylquinoline. This could involve the use of chiral catalysts or chiral auxiliaries.
Chiral Resolution: Separating the racemic mixture of this compound into its individual enantiomers using techniques like chiral chromatography.
Stereospecific Reactions: Investigating the stereochemical outcome of reactions involving the chiral center to understand how the stereochemistry influences the reactivity and properties of the resulting products.
Expansion into Emerging Areas of Materials Science and Chemical Engineering
Quinoline derivatives have shown promise in the development of new materials with interesting electronic and optical properties. rsc.orgresearchgate.net The functionalizable nature of this compound makes it a potential building block for novel materials.
Potential areas of exploration include:
Polymer Chemistry: Incorporating the this compound moiety into polymer backbones could lead to the development of novel conductive polymers, liquid crystals, or materials for organic light-emitting diodes (OLEDs). tandfonline.comnih.govmdpi.com
Functional Dyes and Sensors: The quinoline core is a known fluorophore, and modification of the side chain could lead to the development of new fluorescent probes for the detection of specific analytes or for use in bio-imaging. nih.gov
Corrosion Inhibitors: Quinoline derivatives have been investigated as corrosion inhibitors for metals. researchgate.net The specific substitution pattern of this compound might offer enhanced performance in this application.
Advanced Theoretical Insights for Rational Design and Property Prediction
Computational chemistry provides a powerful tool for understanding the structure, reactivity, and properties of molecules, thereby guiding experimental research. rsc.org Density Functional Theory (DFT) calculations, for example, can be used to predict various molecular properties and to study reaction mechanisms. nih.govrsc.org
Future theoretical studies on this compound could focus on:
Reaction Mechanism Elucidation: Using computational methods to investigate the mechanisms of the novel reactions of this compound, including transition state analysis and energy profiling. nih.gov
Property Prediction: Predicting the electronic, optical, and chiroptical properties of this compound and its derivatives to identify promising candidates for specific applications.
Structure-Activity Relationship (SAR) Studies: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of a series of derivatives with their observed biological or material properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, efficiency, and scalability over traditional batch methods. durham.ac.ukrsc.org The integration of automated synthesis platforms with flow chemistry allows for the rapid synthesis and screening of large libraries of compounds. uc.pt
Future research in this area could involve:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound and its derivatives, which would enable safer handling of potentially hazardous reagents and facilitate large-scale production. kit.edu
High-Throughput Screening: Utilizing automated platforms to synthesize a library of derivatives of this compound and to screen them for desired properties in a high-throughput manner.
Process Optimization: Employing automated systems to rapidly optimize reaction conditions for the synthesis of this compound, leading to improved yields and purity.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-(2-Bromopropyl)-2-methylquinoline with high purity?
- Methodological Answer : The compound is typically synthesized via bromination of precursor quinolines (e.g., 2-methylquinoline derivatives) using reagents like N-bromosuccinimide (NBS) under controlled temperature and solvent conditions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Validation through -/-NMR and elemental analysis (C, H, N) confirms structural integrity and purity (>98%) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : -NMR (to confirm bromopropyl and methyl substituents) and IR (for functional group identification).
- Chromatography : HPLC for purity assessment (>99% purity threshold).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peaks).
- Elemental Analysis : Matches experimental C/H/N ratios to theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or diffraction ambiguities) require cross-validation:
- X-ray Crystallography : Use SHELXL for refinement to resolve bond-length/angle discrepancies. Single-crystal datasets (e.g., ) ensure accuracy .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify misassignments.
- Replicate Experiments : Reassess reaction conditions (e.g., solvent polarity, temperature) to rule out synthetic artifacts .
Q. How does the substitution pattern on the quinoline core influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Bromine Position : 2- or 4-substitution enhances binding to kinase targets (e.g., EGFR) by modulating steric/electronic effects.
- Methyl Group : A 2-methyl group improves metabolic stability compared to unsubstituted analogs.
- Experimental Design : Test derivatives in enzyme inhibition assays (IC) and correlate with computational docking (AutoDock Vina) to identify critical interactions .
Q. What advanced crystallographic strategies optimize structural determination of this compound derivatives?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates using R-factors ().
- Twinned Data : For twinned crystals, apply HKL-3000 for integration and TWINLAW for matrix correction .
Q. How is this compound utilized in lead optimization for drug discovery?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF) at the 8-position to enhance target selectivity.
- Biological Screening : Test in vitro (e.g., cytotoxicity assays on cancer cell lines) and in vivo (murine models) for efficacy/toxicity.
- ADMET Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
